1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene
Description
1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a central benzene ring substituted with fluorine atoms at positions 1 and 2. A sulfanylmethyl (-SCH2-) bridge links this ring to a second benzene ring bearing fluorine atoms at the 3 and 4 positions.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)sulfanylmethyl]-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-9-3-8(4-10(15)5-9)7-18-11-1-2-12(16)13(17)6-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVKMIXNYAWDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=CC(=CC(=C2)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfanylmethyl group.
Scientific Research Applications
Basic Characteristics
- IUPAC Name : 1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene
- Molecular Formula : C13H8F4S
- Molecular Weight : 272.26 g/mol
- CAS Number : 1443344-51-1
-
Nucleophilic Aromatic Substitution (S(N)Ar) :
- Utilizes fluorinated aromatic compounds as substrates.
- Introduces substituents onto the benzene ring.
-
Palladium-Catalyzed Coupling Reactions :
- Includes methods like Suzuki–Miyaura coupling for industrial production.
Medicinal Chemistry
This compound shows promise in drug design and development due to its unique chemical structure that may interact with biological targets effectively.
Anticancer Potential
Research indicates that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, they have shown IC50 values in the low micromolar range against KB and CNE2 cancer cells. Mechanisms of action may include:
- Inhibition of Cell Proliferation : Disruption of cellular signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Antimicrobial Activity
Preliminary studies suggest that fluorinated compounds can demonstrate antimicrobial properties against both gram-positive and gram-negative bacteria. Proposed mechanisms include:
- Membrane Disruption : Enhanced lipophilicity allows better penetration of bacterial membranes.
- Enzyme Inhibition : Interaction with microbial enzymes could reduce viability.
Materials Science
The compound is also being explored for its potential use in developing specialty chemicals and advanced materials. Its unique properties can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its fluorine atoms and sulfanylmethyl group. These interactions can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene and analogous compounds:
Key Observations:
- Substituent Effects : Replacing fluorine with chlorine (e.g., in ) increases molecular weight and polarizability but reduces electronegativity. This may impact interactions with biological targets, such as enzymes or receptors, where fluorine’s small size and strong electron-withdrawing effects are critical .
- Pharmacological Potential: Fluorinated biphenyl systems, such as those in , demonstrate binding to human phosphodiesterase 2A and kinase domains, suggesting that the target compound’s difluorophenyl groups could similarly engage with biological macromolecules .
Research Findings and Functional Implications
- Metabolic Stability: Fluorine’s resistance to oxidative metabolism may prolong the half-life of the target compound compared to chlorinated or non-halogenated derivatives. This property is critical in CNS drug design, as seen in NMDA receptor antagonists like ketamine, where fluorine substitution improves bioavailability .
- Steric Considerations : The sulfanylmethyl bridge in the target compound introduces a steric bulk that is absent in simpler halogenated biphenyls (e.g., ). This could limit access to hydrophobic binding pockets but improve selectivity for specific targets.
Biological Activity
1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₈F₄S
- Molecular Weight : 272.26 g/mol
The compound features a benzene ring substituted with two fluorine atoms and a sulfanylmethyl group attached to a difluorophenyl moiety. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
Synthesis Methods
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. A common starting material is 1,3-difluorobenzene, which undergoes reactions with appropriate sulfanylmethyl derivatives to yield the target compound. The efficiency of these synthetic routes can be optimized for scale and yield in industrial applications.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays have demonstrated significant inhibitory effects against several cancer cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death. Specific data on IC₅₀ values for this compound are still being compiled but show promise in preliminary evaluations .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis through mitochondrial pathways and caspase activation. This is critical for its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar fluorinated compounds.
| Compound | Fluorine Atoms | Sulfanylmethyl Group | Biological Activity |
|---|---|---|---|
| 1,3-Difluorobenzene | 2 | No | Moderate |
| 1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene | 3 | Yes | High |
| This compound | 4 | Yes | High |
Case Studies and Research Findings
A notable study highlighted the synthesis and biological evaluation of various fluorinated compounds including derivatives of this compound. The research indicated that the incorporation of fluorine significantly enhanced the cytotoxicity against cancer cells compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
